Oxazole-4-carbothioamide
Description
Significance of the Oxazole (B20620) Heterocyclic Scaffold in Medicinal Chemistry and Chemical Biology
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry. tandfonline.combohrium.comtandfonline.com Its prevalence in numerous biologically active compounds underscores its importance as a pharmacophore. The oxazole nucleus is a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. tandfonline.comsemanticscholar.org
The significance of the oxazole scaffold stems from several key characteristics:
Bioisosteric Replacement: The oxazole ring is often employed as a bioisostere for other functional groups, such as esters and amides. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.
Diverse Biological Activities: Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. bohrium.combenthamdirect.comd-nb.info This wide range of bioactivities makes the oxazole scaffold a fertile ground for drug discovery.
Structural Rigidity and Planarity: The aromatic and planar nature of the oxazole ring provides a rigid framework that can facilitate specific binding interactions with enzymes and receptors. tandfonline.com This structural feature is crucial for designing potent and selective therapeutic agents.
Hydrogen Bonding Capabilities: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition at biological targets.
The widespread presence of the oxazole moiety in both natural products and synthetic drugs highlights its enduring importance in the quest for new therapeutic agents. semanticscholar.orgnih.gov
Role of the Carbothioamide Moiety in Bioactive Molecules
The carbothioamide group (-C(=S)NH2), also known as a thioamide, is another critical functional group that imparts significant biological activity to a molecule. The replacement of the carbonyl oxygen in an amide with a sulfur atom leads to distinct electronic and steric properties that can profoundly influence a compound's biological profile.
Key contributions of the carbothioamide moiety include:
Enhanced Biological Activity: Numerous studies have shown that the incorporation of a carbothioamide group can lead to potent biological effects, including anticancer, antibacterial, antifungal, and antiviral activities. nih.govmdpi.comacs.org
Coordination Properties: The sulfur atom of the carbothioamide group is a soft donor and can coordinate with various metal ions, which is a key feature in the mechanism of action for some metalloenzyme inhibitors.
Hydrogen Bonding: The N-H protons and the sulfur atom of the carbothioamide group can participate in hydrogen bonding interactions, which are vital for binding to biological macromolecules. mdpi.com
Metabolic Stability: In some cases, the thioamide group can exhibit greater metabolic stability compared to its amide counterpart.
The combination of the oxazole ring and the carbothioamide moiety in oxazole-4-carbothioamide creates a molecule with a unique set of properties, making it a promising building block for the synthesis of novel bioactive compounds. chemimpex.com
Historical Context and Evolution of Research on Oxazole-Containing Compounds
The history of oxazole chemistry dates back to the 19th century. The first synthesis of an oxazole derivative was reported in the late 1800s. semanticscholar.org However, significant interest in oxazole-containing compounds surged with the discovery of naturally occurring bioactive molecules that featured this heterocyclic ring. derpharmachemica.com
The evolution of research in this area can be broadly categorized as follows:
Early Discoveries: Initial research focused on the isolation and structural elucidation of natural products containing the oxazole ring. These early discoveries revealed the potential of this scaffold in biological systems.
Development of Synthetic Methodologies: As the importance of oxazoles became more apparent, chemists developed numerous synthetic methods to construct the oxazole ring and its derivatives. benthamdirect.comacs.org These advancements have enabled the creation of large libraries of oxazole-containing compounds for biological screening.
Medicinal Chemistry Applications: The 20th and 21st centuries have witnessed an explosion in the exploration of oxazoles in medicinal chemistry. Researchers have systematically modified the oxazole scaffold to develop potent and selective drugs for a wide range of diseases. bohrium.comd-nb.info
Materials Science: More recently, the unique photophysical and electronic properties of oxazoles have led to their investigation in materials science, with applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. derpharmachemica.com
The continuous evolution of research on oxazole-containing compounds, driven by advances in synthetic chemistry and a deeper understanding of their biological roles, ensures that this field will remain an active and fruitful area of scientific inquiry.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 118802-31-6 | chemimpex.combldpharm.com |
| Molecular Formula | C4H4N2OS | bldpharm.com |
| Molecular Weight | 128.16 g/mol | chemimpex.com |
| Appearance | Pale yellow solid | chemimpex.com |
| Storage Conditions | 0-8 °C | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-oxazole-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-7-2-6-3/h1-2H,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQJZCFWXSBVDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678467 | |
| Record name | 1,3-Oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118802-31-6 | |
| Record name | 1,3-Oxazole-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Oxazole 4 Carbothioamide and Its Derivatives
Classical and Conventional Synthetic Routes to the Oxazole (B20620) Core Relevant to Carbothioamide Formation
The traditional syntheses of the oxazole ring, such as the Robinson-Gabriel and Fischer methods, are pivotal for creating the necessary precursors for Oxazole-4-carbothioamide. researchgate.netpharmaguideline.com These routes typically generate oxazole-4-carboxylates or related functional groups that can be subsequently converted to the desired carbothioamide.
One classical approach involves the cyclization of 2-acylaminoketones in the Robinson-Gabriel synthesis. researchgate.netpharmaguideline.comnih.gov Another established method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes. researchgate.net A common strategy is to first synthesize an oxazole-4-carboxylic acid or its ester derivative. For instance, ethyl bromopyruvate can be reacted with urea (B33335) to form methyl 2-amino-1,3-oxazole-4-carboxylate. caltech.edu This carboxylate at the C4 position is a key intermediate. It can be converted to the corresponding carboxamide, which can then be treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) to yield the target carbothioamide. ekb.egnih.gov Similarly, the reaction of thiosemicarbazide (B42300) with various aldehydes produces thiosemicarbazones, which are versatile precursors for various heterocycles. researchgate.net
The van Leusen oxazole synthesis, which uses tosylmethylisocyanide (TosMIC), is another powerful and widely used method for forming the oxazole ring from aldehydes. nih.govmdpi.com This reaction can be adapted to produce oxazoles with a substituent at the C4 position that is suitable for conversion to a carbothioamide.
Advanced and Green Synthesis Strategies for this compound Derivatives
Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally benign methods for constructing complex molecules. These include metal-catalyzed reactions, photochemical and electrochemical approaches, multi-component reactions, and microwave-assisted synthesis.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, offering a direct path to substituted oxazoles. organic-chemistry.org Palladium and copper catalysts are frequently employed. arkat-usa.orgorganic-chemistry.org For instance, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate can be achieved with various iodo-, bromo-, and chloro(hetero)aromatics, demonstrating the utility of this precursor for further functionalization. organic-chemistry.org
A highly efficient method for synthesizing oxazole derivatives involves a palladium-catalyzed process using simple amides and ketones. This reaction proceeds through sequential C-N and C-O bond formations in a single step, using palladium acetate (B1210297) as the catalyst and K₂S₂O₈ as the oxidant. organic-chemistry.org Copper-catalyzed tandem oxidative cyclizations also provide a facile route to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.orgacs.org Gold catalysis has also emerged as a potent method for the cycloisomerization of propargylic amides to form the oxazole ring. researchgate.netd-nb.info
Table 1: Examples of Metal-Catalyzed Reactions for Oxazole Synthesis
| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, K₂S₂O₈, CuBr₂ | Amides and ketones | Highly substituted oxazoles | Up to 86% | organic-chemistry.org |
| Pd(0), n-BuLi, ZnCl₂, CuI | Lithiooxazole and 4-iodoanisole | 2-substituted oxazole | 52% | arkat-usa.org |
| Copper catalyst | α-bromoketones and benzylamines | Substituted oxazoles | - | organic-chemistry.org |
Photochemical and electrochemical methods represent green alternatives to traditional synthesis, often avoiding harsh reagents and high temperatures. organic-chemistry.org Visible-light photocatalysis can be used to synthesize substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org An electrochemical approach allows for the synthesis of polysubstituted oxazoles from ketones and acetonitrile, which acts as both reactant and solvent, eliminating the need for an external chemical oxidant. organic-chemistry.orgresearchgate.net Another electrochemical strategy describes a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids to form oxazoles, notable for being transition-metal-free. rsc.org
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer high efficiency and atom economy. nih.gov A tandem Ugi/Robinson–Gabriel sequence has been developed for the concise synthesis of 2,4,5-trisubstituted oxazoles. nih.gov This process uses an amine, arylglyoxal, isonitrile, and a carboxylic acid, where the Ugi product undergoes cyclodehydration to form the oxazole scaffold. nih.gov
Tandem processes, involving sequential reactions in a single pot, are also highly effective. An efficient one-pot propargylation/cycloisomerization tandem process can produce substituted oxazoles from propargylic alcohols and amides using p-toluenesulfonic acid monohydrate (PTSA) as a catalyst. organic-chemistry.org Similarly, zinc triflate (Zn(OTf)₂) catalyzes the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates to yield functionalized oxazoles. mdpi.com
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields. researchgate.netrsc.org The synthesis of 2,4-disubstituted oxazoles has been achieved by reacting para-substituted 2-bromoacetophenone (B140003) and urea in DMF under microwave irradiation. tandfonline.com Another example is the microwave-assisted condensation of various aldehydes with other reagents to form complex heterocyclic systems in high yields and short reaction times. nih.gov This technology has been applied to the synthesis of various oxazole-containing hybrid molecules, demonstrating its versatility. nih.govresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of pyrazole (B372694) containing 2,4-disubstituted oxazol-5-one | Traditional heating | Reduced reaction time, improved yield | tandfonline.com |
| Condensation of aldehydes | Hours to days at reflux | Minutes at elevated temperature | nih.gov |
Multi-Component Reactions and Tandem Processes in this compound Scaffold Construction
Regioselective Functionalization and Derivatization Strategies of the this compound Ring
The reactivity of the oxazole ring allows for regioselective functionalization. The acidity of the ring protons generally follows the order C2 > C5 > C4. semanticscholar.org Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present. tandfonline.comsemanticscholar.org Nucleophilic substitution is rarer but most feasible at the C2 position, particularly if it bears a leaving group like a halogen. tandfonline.comsemanticscholar.org
For a pre-formed oxazole-4-carboxylate, which is a key precursor to the carbothioamide, regioselective functionalization can be directed at other positions. Palladium-catalyzed direct arylation at the C2 and C5 positions of ethyl oxazole-4-carboxylate is a well-established method for introducing diversity. organic-chemistry.org Cobalt-catalyzed C-H alkylation provides another route for functionalizing the C2 position of (benz)oxazoles. beilstein-journals.org The ability to selectively modify the C2 and C5 positions allows for the synthesis of a wide array of this compound derivatives with varied substitution patterns.
Stereochemical Control and Asymmetric Synthesis in this compound Chemistry
The pursuit of enantiomerically pure pharmaceuticals has placed significant emphasis on the development of asymmetric synthetic routes. In the context of this compound derivatives, achieving stereochemical control is paramount, particularly when chiral centers are incorporated into the molecule. While direct asymmetric synthesis methods specifically targeting this compound are not extensively documented, stereochemical control is typically achieved by employing chiral starting materials in the construction of the oxazole core.
One plausible strategy involves the use of chiral building blocks that introduce the desired stereochemistry at a specific position on the oxazole ring or its substituents. For instance, the synthesis can commence from enantiomerically pure amino acids or their derivatives. The inherent chirality of these precursors is then carried through the synthetic sequence to yield a chiral oxazole scaffold.
A key intermediate in the synthesis of the target compound is often an oxazole-4-carboxylate or oxazole-4-carboxamide (B1321646). The asymmetric synthesis of such precursors has been explored. For example, chiral 1,2-oxazole-4-carboxylate derivatives have been synthesized with high enantiomeric excess (97–100% ee) by starting from chiral N-Boc-protected cyclic amino acids. cymitquimica.comnih.gov This approach involves the reaction of β-enamino ketoesters, derived from the chiral amino acids, with hydroxylamine (B1172632) hydrochloride. cymitquimica.comnih.gov Although this example pertains to 1,2-oxazoles, the principle of using chiral precursors to establish stereocenters is broadly applicable in heterocyclic synthesis.
Another approach to inducing chirality is through catalyst-controlled asymmetric reactions. For example, molybdenum-catalyzed asymmetric allylic alkylation of 5H-oxazol-4-ones has been shown to produce products with excellent enantioselectivity. biosynth.com While this specific example does not directly yield an this compound, it demonstrates the feasibility of using chiral catalysts to control the stereochemistry of oxazole derivatives.
Once the chiral oxazole-4-carboxamide is synthesized, the final step would involve the thionation of the amide group. This transformation is commonly achieved using reagents like Lawesson's reagent, a reaction that typically does not affect existing stereocenters in the molecule. beilstein-journals.orgnumberanalytics.comrsc.org Therefore, the stereochemical integrity of the chiral center established in the initial steps is preserved in the final this compound product.
The table below summarizes potential strategies for achieving stereochemical control in the synthesis of this compound derivatives, based on established methods for related oxazole compounds.
| Strategy | Description | Key Intermediates/Reagents | Potential Outcome |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Chiral amino acids, chiral amines | Enantiomerically enriched oxazole precursors. |
| Catalyst-Controlled Asymmetric Synthesis | Employment of chiral catalysts to induce stereoselectivity. | Chiral metal complexes (e.g., Molybdenum-based catalysts) | Asymmetric formation of C-C or C-N bonds, leading to chiral oxazole derivatives. biosynth.com |
| Diastereoselective Reactions | Reactions on a substrate containing a chiral auxiliary. | Chiral auxiliaries attached to a reactant | Formation of diastereomeric products that can be separated. |
Synthetic Pathways for Specific this compound Analogues
The synthesis of specific this compound analogues generally involves a multi-step sequence, starting from readily available precursors. A common and logical pathway involves the initial construction of a substituted oxazole-4-carboxamide, followed by a thionation step to yield the desired carbothioamide.
Step 1: Synthesis of Oxazole-4-carboxamide Precursors
The synthesis of the oxazole ring with a carboxamide or a precursor group at the 4-position can be achieved through several established methods. One versatile approach starts with the synthesis of an oxazole-4-carboxylate ester. For example, ethyl 5-amino-2-(2',3',5'-tri-O-benzoyl-beta-D-ribofuranosyl)oxazole-4-carboxylate can be synthesized from the condensation of 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonyl chloride with ethyl 2-amino-2-cyanoacetate, followed by treatment with hydrogen chloride gas. nih.gov This ester can then be converted to the corresponding carboxamide.
A more direct route to oxazole-4-carboxamides involves the reaction of 4-(bis(methylthio)methylene)-2-phenyloxazol-5-one with various amines. This method has been shown to efficiently produce a range of N-substituted oxazole-4-carboxamides in excellent yields. acs.org The starting oxazolone (B7731731) is a versatile template for introducing diversity at the 4- and 5-positions of the oxazole ring. acs.org
The following table outlines some reported methods for the synthesis of oxazole-4-carboxamide derivatives, which can serve as precursors to oxazole-4-carbothioamides.
| Starting Materials | Reagents and Conditions | Product | Reference |
| 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonyl chloride, ethyl 2-amino-2-cyanoacetate | 1. Condensation; 2. HCl (gas); 3. Ammonolysis | 2-β-D-ribofuranosyloxazole-4-carboxamide | nih.gov |
| 4-(bis(methylthio)methylene)-2-phenyloxazol-5-one, Primary or secondary amines | Ag2CO3, MeCN, reflux | 5-(methylthio)-2-phenyl-N-substituted-oxazole-4-carboxamide | acs.org |
| Ethyl bromopyruvate, Urea | 1. Reflux in ethanol; 2. Boc anhydride, DMAP, DIEA, DMF; 3. NaOH, MeOH | 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylic acid | caltech.edu |
Step 2: Thionation of Oxazole-4-carboxamides
The conversion of the carboxamide group to a carbothioamide is a crucial final step. This transformation is most commonly and efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). beilstein-journals.orgnumberanalytics.comrsc.orgenamine.net The reaction typically involves heating the carboxamide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or xylene. numberanalytics.comrsc.org
This thionation reaction is generally high-yielding and tolerant of a wide range of functional groups, making it a robust method for the synthesis of the target this compound analogues. beilstein-journals.orgnumberanalytics.com
The general reaction is depicted below:
Oxazole-4-carboxamide + Lawesson's Reagent → this compound
The table below provides a general overview of the thionation reaction.
| Substrate | Reagent | Solvent | Conditions | Product |
| Primary/Secondary/Tertiary Amide | Lawesson's Reagent | Toluene, Xylene, or other aprotic solvents | Reflux | Corresponding Thioamide |
By combining the methods for the synthesis of substituted oxazole-4-carboxamides with the thionation step, a variety of this compound analogues with different substitution patterns on the oxazole ring can be prepared.
Biological Evaluation and Pharmacological Profiling of Oxazole 4 Carbothioamide Analogues
Antimicrobial Activity of Oxazole-4-carbothioamide Derivatives
The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. najah.edu Oxazole-containing compounds have been identified as a promising scaffold in the development of new therapeutics to combat microbial infections. nih.govtandfonline.com
Antibacterial Efficacy and Mechanistic Insights
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against a range of pathogenic bacteria. For instance, a series of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives, synthesized from 5-aryl-1,2-oxazole-3-carbothioamides, were tested against several bacterial strains. figshare.com While many of these compounds showed limited activity against E. coli, B. subtilis, and S. aureus, a notable number exhibited good activity against P. mirabilis. figshare.com Structure-activity relationship (SAR) studies revealed that the presence of a 3,4-dimethoxyphenyl group at the C-5 position of the 1,2-oxazole ring was crucial for the observed activity against P. mirabilis. figshare.com
Another study focused on nicotinamide-oxazole derivatives, which were synthesized and screened for their antibacterial activity against Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. ijpsr.info The results indicated that all the prepared compounds possessed significant activity, suggesting their potential as future antimicrobial agents. ijpsr.info The amide linkage between the pyridine (B92270) and oxazole (B20620) moieties is considered to play a vital role in their biological significance. ijpsr.info
The mechanism of action for these compounds is an area of ongoing research. However, it is generally understood that the heterocyclic nature of the oxazole ring allows it to interact with various biological targets within bacterial cells. semanticscholar.orgnajah.edu
Table 1: Antibacterial Activity of Selected Oxazole Derivatives
| Compound Type | Target Bacteria | Activity Level | Key Structural Feature | Reference |
| 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole | P. mirabilis | Good | 3,4-dimethoxyphenyl group at C-5 | figshare.com |
| Nicotinamide-Oxazole Derivatives | S. aureus, S. epidermidis, E. coli, K. pneumonia | Significant | Amide linkage | ijpsr.info |
Antifungal Properties and Mechanistic Investigations
In addition to their antibacterial effects, this compound analogues have also demonstrated potential as antifungal agents. The same series of 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives mentioned earlier were also evaluated for their in vitro antifungal activity against A. niger and C. albicans. figshare.com However, in this particular study, the compounds were found to be less active against these fungal strains. figshare.com
Conversely, other research has highlighted the antifungal potential of different oxazole derivatives. For example, newly synthesized nicotinamide-oxazole derivatives were tested against Candida albicans and showed bio-activity. ijpsr.info Another study on 1,3,4-oxadiazole (B1194373) derivatives, a related class of azole compounds, demonstrated significant antifungal activity against several plant pathogenic fungi, including R. solani, G. zeae, and E. turcicum. nih.gov One compound, in particular, exhibited superior inhibitory activity against all three tested fungi. nih.gov
The mechanism of antifungal action for oxazole derivatives is believed to involve the inhibition of crucial fungal enzymes. Succinate (B1194679) dehydrogenase inhibitors (SDHi) are a known class of highly effective fungicides that disrupt cellular respiration. acs.org Research into N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives has identified them as potential SDHi fungicides. acs.org
Anticancer Potential of this compound Scaffolds
The oxazole scaffold is a prominent feature in a variety of natural and synthetic compounds with anticancer properties. nih.govpreprints.orgresearchgate.net Researchers have extensively explored the modification of this scaffold to develop novel and effective anticancer agents. nih.gov
Apoptosis Induction Pathways and Cell Cycle Modulation
A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. aacrjournals.orgmdpi.com Oxazole derivatives have been shown to be potent inducers of apoptosis in cancer cells. aacrjournals.org For example, a novel group of 2-aryl-oxazole-4-carboxamide analogs were identified as potent apoptosis-promoting agents through the activation of caspase-3, a key executioner caspase in the apoptotic cascade. aacrjournals.org These compounds demonstrated activity in both drug-resistant and wild-type tumor cells. aacrjournals.org
Further studies on new benzoxazole (B165842) derivatives have shown that certain compounds can induce apoptosis in HepG2 (liver cancer) cells at a significantly higher rate than control cells. tandfonline.com The apoptotic effect of one particular compound was found to be about twenty-four times more than that observed in the control. tandfonline.com
In addition to apoptosis induction, oxazole derivatives can also modulate the cell cycle. acs.org Antimitotic agents, which interfere with cell division, often cause cell cycle arrest in the G2/M phase. google.comgoogle.com A new class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] figshare.comaacrjournals.orgoxazoles has been identified as antimitotic agents that cause cell cycle arrest at the G2/M phase, subsequently leading to apoptosis. acs.org This effect is attributed to their ability to inhibit tubulin polymerization. acs.org Similarly, a study on 4'-hydroxybiphenyl-4-carboxylic acid derivatives, including a hydrazine-1-carbothioamide, found that a lead compound induced the intrinsic apoptotic pathway in HCT-116 colorectal cancer cells by arresting them in the G2/M phase. researchgate.net
Inhibition of Specific Oncogenic Targets (e.g., Kinases, Receptors)
The anticancer activity of this compound analogues is often linked to their ability to inhibit specific oncogenic targets, such as kinases and receptors, which are crucial for cancer cell growth and survival. nih.govdntb.gov.ua
Kinase Inhibition: Protein kinases are a major class of targets in cancer therapy. dntb.gov.ua Oxazole derivatives have been developed as inhibitors of various kinases. For instance, 5-aryl-4-carboxamide-1,3-oxazoles have been identified as a novel, potent, and selective series of GSK-3 inhibitors. nih.gov Furthermore, new benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. tandfonline.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that is essential for tumor growth. tandfonline.com Several of these compounds showed high activity in reducing VEGFR-2 protein concentration. tandfonline.com Allosteric inhibition of EGFR tyrosine kinase is another attractive approach, and new biphenyl-containing derivatives, including hydrazine-1-carbothioamide and 1,2,4-triazole (B32235) derivatives, have been synthesized and predicted to act as EGFR TK allosteric site inhibitors. ter-arkhiv.ru
Receptor Antagonism: In addition to kinase inhibition, oxazole derivatives can also act as receptor antagonists. For example, 5-(4-phenylbenzyl)oxazole-4-carboxamides have been discovered and evaluated as prostacyclin (IP) receptor antagonists, showing high affinity for the IP receptor in human platelet membranes. nih.gov
Table 2: Oncogenic Targets of Oxazole Derivatives
| Compound Class | Target | Mechanism | Reference |
| 5-aryl-4-carboxamide-1,3-oxazoles | GSK-3 | Inhibition | nih.gov |
| Benzoxazole derivatives | VEGFR-2 | Inhibition | tandfonline.com |
| Biphenyl-containing derivatives | EGFR TK | Allosteric Inhibition | ter-arkhiv.ru |
| 5-(4-phenylbenzyl)oxazole-4-carboxamides | Prostacyclin (IP) receptor | Antagonism | nih.gov |
Cytotoxicity Assessment Methodologies in Cancer Cell Lines
The evaluation of the anticancer potential of this compound analogues relies on various in vitro cytotoxicity assessment methodologies. A primary and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. tandfonline.compensoft.netmdpi.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. mdpi.com The inhibitory activity of compounds is often determined against a panel of human cancer cell lines, and the concentration that inhibits 50% of cell growth (IC50) is calculated. mdpi.com
For example, the cytotoxicity of novel 4-oxoquinoline-3-carboxamide derivatives was determined against three cancer cell lines using the MTT assay. mdpi.com Similarly, the antiproliferation activity of newly synthesized mono-azothiazoles and bis-azothiazoles based on 2-(4-(dimethylamino)benzylidene)hydrazine-1-carbothioamide was evaluated using the MTT assay against human colorectal adenocarcinoma (DLD-1) and human lung adenocarcinoma (A549) cells. tandfonline.com
Beyond the MTT assay, other methods are employed to understand the mechanism of cell death. Flow cytometry is used to analyze the cell cycle and distinguish between apoptosis and necrosis. pensoft.net Western blotting can be utilized to investigate the induction of apoptosis by measuring the levels of key proteins like caspase-3. tandfonline.com
Anti-inflammatory and Immunomodulatory Activities
This compound analogues and related oxazole derivatives have demonstrated a range of anti-inflammatory and immunomodulatory effects in various studies. These compounds can influence the immune system by modulating inflammatory pathways and regulating immune cell responses. nih.govderpharmachemica.commdpi.com Their biological activities highlight their potential as therapeutic agents for conditions involving inflammation and immune dysregulation. mdpi-res.comresearchgate.net
Modulation of Inflammatory Mediators and Pathways
Oxazole derivatives have been shown to exert their anti-inflammatory effects by targeting key mediators and pathways involved in the inflammatory cascade. Research indicates that these compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govmdpi.com For instance, certain 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) derivatives have demonstrated the ability to regulate IL-1β and TNF-α production in peritoneal cell cultures. nih.gov
The anti-inflammatory action of some oxazole compounds is also attributed to their ability to inhibit enzymes that mediate inflammatory processes, such as cyclooxygenase-2 (COX-2). mdpi.comjddtonline.info By inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key contributors to inflammation and pain. Furthermore, some oxazole derivatives have been found to influence signaling pathways like the p38/AFT-2 and AP-1 pathways, which are involved in the synthesis of nitric oxide (NO), another important inflammatory mediator. derpharmachemica.com Studies have also pointed to the aryl hydrocarbon receptor (AhR) pathway as a modulator of inflammatory responses to oxazole compounds in the intestine. nih.gov
A series of 2,4,5-trisubstituted oxazoles were synthesized and evaluated for their potential to inhibit aquaporin-4 (AQP4) and inflammatory cytokines in human lung cells. nih.gov In silico and in vitro studies showed that these compounds could effectively inhibit AQP4 expression and reduce cytokine levels, suggesting their utility in treating lung diseases associated with edema and inflammation. nih.gov
Table 1: Modulation of Inflammatory Mediators by Oxazole Analogues
| Compound/Derivative Class | Mediator/Pathway Affected | Observed Effect | Reference |
| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K) | IL-1β, TNF-α | Regulation of production | nih.govmdpi.com |
| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K) | IL-1β, TNF-α | Regulation of production | nih.govmdpi.com |
| 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5) | TNF-α | Inhibition of production | nih.govmdpi.com |
| 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-1) propenone | p38/AFT-2, AP-1 signaling pathways | Selective inhibition | derpharmachemica.com |
| 2,4,5-trisubstituted oxazoles | Aquaporin-4 (AQP4), Inflammatory cytokines | Inhibition of expression | nih.gov |
| Oxazole and Thiazole-containing compounds | Aryl hydrocarbon receptor (AhR) pathway | Modulation of responses | nih.gov |
Immune Response Regulation Mechanisms
The immunomodulatory properties of this compound analogues involve the regulation of various immune cells and their functions. nih.govkyoto-u.ac.jp These compounds can influence both cellular and humoral immune responses. nih.govmdpi.com The immune system relies on a complex network of negative regulators to maintain homeostasis and prevent excessive inflammatory responses. frontiersin.org
For example, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (01K) and its 4-chlorophenyl analogue (06K) have been found to regulate the proliferation of immune cells such as thymocytes, splenocytes, and lymph node cells. nih.gov The 06K compound, in particular, was shown to induce lymphopoiesis and the generation of regulatory T-cells, which are crucial for maintaining immune tolerance. nih.govmdpi.com
Furthermore, some derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have demonstrated the ability to modulate T-cell subsets and B-cell levels in lymphoid organs, leading to an enhanced humoral immune response. nih.govmdpi.com The immunoregulatory effects of these compounds can be influenced by their specific chemical structures, with different substitutions on the oxazole ring leading to varied activities. nih.gov The aryl hydrocarbon receptor (AhR) has been identified as a key sensor in the intestinal epithelium that can be modulated by oxazole compounds, thereby influencing CD1d-restricted anti-inflammatory responses and IL-10 production. nih.gov
Enzyme Inhibition Studies of this compound Compounds
This compound derivatives have been investigated for their ability to inhibit various enzymes that are implicated in a range of diseases. These studies are crucial for understanding the mechanism of action of these compounds and for developing targeted therapies.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a significant role in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders. researchgate.netmdpi.com A series of oxazole-4-carboxamide-based compounds have been identified as highly potent and selective inhibitors of GSK-3. nih.gov
Structure-guided design and various cell-based assays led to the discovery of these inhibitors. nih.gov One of the most potent and selective inhibitors, OCM-51, exhibited an IC₅₀ value of 0.030 nM for GSK-3β, with over 10-fold selectivity against the GSK-3α isozyme. nih.gov These compounds were shown to inhibit the phosphorylation of CRMP2T514 and tau, which are key events in neurodegenerative processes. nih.gov Notably, 1,3,4-oxadiazole derivatives have also been explored as GSK-3β inhibitors, with some showing highly selective and potent activity. researchgate.net Additionally, isonicotinamide-based derivatives have been investigated as potential leads for GSK-3β inhibitor discovery. rsc.org
Table 2: GSK-3β Inhibition by Oxazole Analogues
| Compound Class | Specific Compound/Derivative | IC₅₀ Value | Selectivity | Reference |
| Oxazole-4-carboxamides | OCM-51 | 0.030 nM | >10-fold for GSK-3β over GSK-3α | nih.gov |
| 1,3,4-Oxadiazole derivatives | Compound 20x | Not specified | Highly selective | researchgate.net |
| Benzimidazole-based 1,3,4-oxadiazole-1,2,3-triazole conjugates | Compound 7q | 0.15 µM | Not specified | rsc.org |
| 5-[(Heteroaryl)methylene]hydantoins | 5-[(4′-chloro-2-pyridinyl)methylene]hydantoin | 2.14 ± 0.18 μM | Not specified | mdpi.com |
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various cancers. nih.govnih.gov Consequently, EGFR inhibitors are a significant class of anticancer drugs. frontiersin.orgrsc.org
Novel 1,3,4-oxadiazole-based compounds have been designed and synthesized as EGFR inhibitors. nih.govnih.gov One such compound, 4b, demonstrated superior potency against the EGFR L858R/T790M mutant (IC₅₀ = 17.18 nM) compared to the established drug erlotinib. nih.gov This compound also effectively inhibited the growth of NCI-H1975 cancer cells (IC₅₀ = 2.17 ± 0.20 μM) and induced cell cycle arrest. nih.gov Similarly, other studies have identified potent EGFR inhibitors among 1,2,4-oxadiazole (B8745197) derivatives, with some compounds showing robust inhibitory effects against the wild-type enzyme. nih.gov The development of these inhibitors often involves integrating the oxadiazole scaffold with other known pharmacophores, such as quinazoline. nih.govbohrium.com
Table 3: EGFR Inhibition by Oxazole Analogues
| Compound Class | Specific Compound | Target | IC₅₀ Value | Reference |
| 1,3,4-Oxadiazole derivatives | Compound 4b | EGFRL858R/T790M mutant | 17.18 nM | nih.gov |
| 1,2,4-Oxadiazole derivatives | Compound 30a | EGFR wild-type | Not specified (most potent) | nih.gov |
| Imidazo[3.2-b]pyrazole derivatives | Compound 31 | EGFRL858R/T790M/C797S | Ki = 2.1 nM | chemrxiv.org |
| 6-Arylureido-4-anilinoquinazolines | Compound 7i | EGFR | 17.32 nM | frontiersin.org |
| Imidazole-based derivatives | Compound 3c | EGFR | 236.38 ± 0.04 nM | rsc.org |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin. mdpi.com Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease. preprints.org
A series of 2-phenyloxazoles with an amide group at position 4 have been synthesized and evaluated as MAO inhibitors. nih.gov These compounds were found to be competitive inhibitors with good selectivity for the MAO-B isoform. nih.gov The most potent derivatives exhibited sub-micromolar inhibition constants (Ki) and a high selectivity index. nih.gov For instance, 2-(2-hydroxyphenyl)-N-phenyloxazole-4-carboxamide (compound 4a) was identified as a promising scaffold with high selectivity and inhibitory effect. nih.gov
Furthermore, the replacement of the 1,3,4-oxazole moiety with a 1,3-thiazole heterocycle in a series of benzenesulfonamides resulted in potent and specific MAO-B inhibitors. preprints.orgpreprints.org The most potent of these, compound 3j, had an IC₅₀ value of 0.103 µM for MAO-B. preprints.org Research has also shown that 1,3,4-oxadiazole-3(2H)-carboxamide derivatives exhibit moderate inhibitory activities toward MAO. nih.gov
Table 4: MAO Inhibition by Oxazole and Related Analogues
| Compound Class | Specific Compound | Target | IC₅₀/Ki Value | Reference |
| 2-Phenyloxazole-4-carboxamides | Compound 4a | MAO-B | Sub-micromolar Ki | nih.gov |
| 1,3-Thiazolylbenzenesulfonamides | Compound 3j | MAO-B | 0.103 µM (IC₅₀) | preprints.orgpreprints.org |
| 1,3,4-Oxadiazol-2-ylbenzenesulfonamides | Compound A | MAO-B | 0.0027 µM (IC₅₀) | preprints.orgpreprints.org |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | - | MAO-B | 3.47 μM (IC₅₀) | mdpi.com |
| Semicarbazones, thiosemicarbazones | Compound B24 | MAO-A | Not specified (most active) | researchgate.net |
Other Enzymatic Targets and their Inhibition Mechanisms
Oxazole-containing compounds have been identified as inhibitors of various enzymes, playing a crucial role in different biological pathways. For instance, certain oxazole derivatives have been found to inhibit monoamine oxidase (MAO) A and B. Specifically, 4-(2-Methyloxazol-4-yl)benzenesulfonamide demonstrated inhibitory activity against both MAO-A and MAO-B with IC50 values of 43.3 µM and 3.47 µM, respectively. researchgate.net This suggests a potential application for these compounds in neurological disorders where MAO inhibition is a therapeutic strategy. researchgate.net
The 1,3,4-oxadiazole scaffold, a related heterocyclic structure, has also been extensively studied for its enzyme inhibitory potential. These derivatives have been shown to target a variety of enzymes involved in cancer cell proliferation, including thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine (B127349) phosphorylase. nih.gov Furthermore, some 1,3,4-oxadiazole derivatives act as α-glucosidase inhibitors, which is relevant for the management of diabetes. jchr.org Molecular docking studies of certain 1,3,4-oxadiazole derivatives against the α-glucosidase enzyme (receptor 3A4A) revealed strong binding affinities, with one compound exhibiting a binding energy of -12.8327 kcal/mol, significantly higher than the standard drug Metformin (-9.01594 kcal/mol). jchr.org Another enzymatic target for oxadiazole derivatives is sterol 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) synthesis. Inhibition of this enzyme is a key mechanism for the antitubercular activity of some of these compounds. researchgate.net
The table below summarizes the inhibitory activity of selected oxazole and oxadiazole analogues against various enzymes.
| Compound/Derivative | Target Enzyme | Activity (IC50/Binding Energy) | Reference |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | researchgate.net |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | researchgate.net |
| 1,3,4-Oxadiazole Derivative (A12) | α-glucosidase (3A4A) | -12.8327 kcal/mol | jchr.org |
| Metformin (Standard) | α-glucosidase (3A4A) | -9.01594 kcal/mol | jchr.org |
| Hydrazinecarbothioamide clubbed 1,3,4-oxadiazole | CYP51 | - | researchgate.net |
Neuroprotective and Central Nervous System Activities
Recent research has highlighted the potential of oxazole-based compounds in the context of neurodegenerative diseases, particularly Alzheimer's disease. A study focused on oxazole-4-carboxamide (B1321646)/butylated hydroxytoluene hybrids revealed their potential as neuroprotective agents. researchgate.net Several synthesized compounds, notably SV5 and SV10, demonstrated significant protective activity against Aβ1-42 induced neurotoxicity in differentiated SH-SY5Y cells. researchgate.net Furthermore, compounds SV9 and SV10 exhibited remarkable antioxidant properties by counteracting the damage caused by hydrogen peroxide in these cells. researchgate.net Compound SV5, while showing moderate antioxidant effects, displayed good neuroprotective activity and was found to be stable in both simulated and plasma fluids, marking it as a promising candidate for further investigation. researchgate.net
In addition to direct neuroprotection, the benzoxazole scaffold, a fused ring system containing oxazole, has been incorporated into various agents with central nervous system activity, including β-adrenergic receptor antagonists and anticonvulsant agents. mdpi.com This underscores the versatility of the oxazole core in designing molecules that can interact with CNS targets.
The table below presents the neuroprotective activities of specific oxazole-4-carboxamide/butylated hydroxytoluene hybrids.
| Compound | Biological Activity | Cell Line | Key Findings | Reference |
| SV5 | Neuroprotection, Moderate Antioxidant | Differentiated SH-SY5Y | Protective against Aβ1-42 induced neurotoxicity, stable in simulated and plasma fluids. | researchgate.net |
| SV9 | Neuroprotection, Antioxidant | Differentiated SH-SY5Y | Counteracted H2O2-induced damage. | researchgate.net |
| SV10 | Neuroprotection, Antioxidant | Differentiated SH-SY5Y | Best protective activity against Aβ1-42 induced neurotoxicity, counteracted H2O2-induced damage. | researchgate.net |
Antiparasitic and Antiviral Activities
The oxazole and its related oxadiazole scaffolds have demonstrated significant potential as both antiparasitic and antiviral agents.
Antiparasitic Activity:
The 1,2,4-oxadiazole ring is a key feature in molecules with reported activity against a range of parasites. scielo.br The first report of their antiparasitic properties dates back to 1966, describing the anthelmintic activity of 3-substituted 1,2,4-oxadiazoles in rodent models. scielo.br Notably, 3-p-chlorophenyl-1,2,4-oxadiazole was highly effective against Nematospiroides dubius. scielo.br Subsequent studies have identified isothiocyanatophenyl-1,2,4-oxadiazoles as potent agents against Hymenolepis nana in mice. scielo.br
Antiviral Activity:
Oxazole-containing natural products, such as (-)-hennoxazole A, have been identified as having antiviral properties. derpharmachemica.com Synthetic 1,3,4-oxadiazole derivatives have also shown promising antiviral activity. For instance, certain coumarin-containing oxadiazole/thiadiazole derivatives exhibited good in vivo antiviral efficacy against the tobacco mosaic virus (TMV). researchgate.net Specifically, compounds H6 and Y5 showed exceptional therapeutic and protective effects against TMV, with EC50 values surpassing that of the commercial antiviral agent Ningnanmycin. researchgate.net Furthermore, a series of 1,3,4-oxadiazole thioether 4H-chromen-4-one derivatives were synthesized and evaluated for their antiviral effects. nih.gov Compound A9 from this series displayed the best in vivo antiviral activity against TMV, showing a significantly stronger binding capacity to the virus compared to ningnanmycin. nih.gov
The table below highlights the antiparasitic and antiviral activities of selected oxazole and oxadiazole derivatives.
| Compound/Derivative | Activity | Target Organism/Virus | Efficacy | Reference |
| 3-p-chlorophenyl-1,2,4-oxadiazole | Anthelmintic | Nematospiroides dubius | 94% worm count reduction (oral) | scielo.br |
| Isothiocyanatophenyl-1,2,4-oxadiazoles (69, 70a-c) | Anthelmintic | Hymenolepis nana | 100% efficacy | scielo.br |
| (-)-Hennoxazole A | Antiviral | - | - | derpharmachemica.com |
| Oxadiazole/Thiadiazole-Coumarin Hybrid (H6) | Antiviral | Tobacco Mosaic Virus (TMV) | EC50: 180.7 µg/mL (therapeutic), 215.8 µg/mL (protective) | researchgate.net |
| Oxadiazole/Thiadiazole-Coumarin Hybrid (Y5) | Antiviral | Tobacco Mosaic Virus (TMV) | EC50: 190.3 µg/mL (therapeutic), 218.6 µg/mL (protective) | researchgate.net |
| 1,3,4-Oxadiazole Thioether 4H-chromen-4-one (A9) | Antiviral | Tobacco Mosaic Virus (TMV) | Strong binding capacity (0.003 ± 0.001 µmol/L) | nih.gov |
Other Biological Activities and Pharmacological Insights (e.g., Antidiabetic, Anti-obesity, Antitubercular)
The versatility of the oxazole and oxadiazole core structures extends to a range of other significant biological activities.
Antidiabetic Activity:
Oxazole and its derivatives have been investigated for their potential in managing diabetes. derpharmachemica.comd-nb.info Aleglitazar, an oxazole-containing compound, is known for its use in treating type II diabetes. derpharmachemica.com The 1,3,4-oxadiazole scaffold has also been a focus of research for developing new antidiabetic agents. jchr.orgijprajournal.com Studies have shown that some 1,3,4-oxadiazole derivatives can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov For instance, a hybrid indole-oxadiazole linked thiazolidinone derivative with a meta-nitro and ortho-methyl substitution showed inhibition rates of 12.10 ± 0.10 µM against alpha-amylase and 12.70 ± 0.30 µM against alpha-glucosidase. nih.gov
Anti-obesity Activity:
The oxazole scaffold has been associated with anti-obesity properties. derpharmachemica.comd-nb.info Research into cannabinoid CB1 receptor antagonists for the treatment of obesity has led to the design of oxadiazole-diarylpyrazole 4-carboxamides. nih.gov Two compounds from this series, 12q and 12r, demonstrated high binding affinity and selectivity for the CB1 receptor, with IC50 values of 1.35 nM and 1.46 nM, respectively. nih.gov
Antitubercular Activity:
Oxazole-containing natural products have shown antitubercular properties. derpharmachemica.com Synthetic oxazole derivatives have also been extensively studied as potential treatments for tuberculosis. d-nb.infopulsus.com A series of oxazole-thiosemicarbazone derivatives exhibited moderate to high antitubercular activities against Mycobacterium tuberculosis H37Rv, with some compounds being more potent than the first-line drugs rifampicin (B610482) and isoniazid. pulsus.com The combination of a hydrazinecarbothioamide group with a 1,3,4-oxadiazole ring has been identified as a promising lead for developing antitubercular agents that target CYP51. researchgate.net Furthermore, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids have shown excellent antitubercular activity, with some compounds demonstrating high potency against M. tuberculosis. acs.org
The table below summarizes these diverse biological activities.
| Activity | Compound Class/Derivative | Key Findings | Reference(s) |
| Antidiabetic | Aleglitazar (Oxazole derivative) | Used in Type II diabetes treatment. | derpharmachemica.com |
| Antidiabetic | Indole-oxadiazole-thiazolidinone hybrid | IC50: 12.10 µM (α-amylase), 12.70 µM (α-glucosidase). | nih.gov |
| Anti-obesity | Oxadiazole-diarylpyrazole 4-carboxamides (12q, 12r) | High affinity for CB1 receptor (IC50: 1.35 nM, 1.46 nM). | nih.gov |
| Antitubercular | Oxazole-thiosemicarbazone derivatives | More potent than rifampicin and isoniazid. | pulsus.com |
| Antitubercular | Pyrazolylpyrazoline-clubbed hybrids (9k, 9o) | Potent against M. tuberculosis (MIC: 12.5 µg/mL). | acs.org |
Structure Activity Relationship Sar Investigations of Oxazole 4 Carbothioamide Scaffolds
Elucidation of Key Pharmacophores within Oxazole-4-carbothioamide Derivatives
The term pharmacophore refers to the specific three-dimensional arrangement of functional groups in a molecule that is essential for its interaction with a specific biological target and the triggering of a biological response. For the this compound scaffold, the core structure itself represents a versatile pharmacophore that is frequently combined with other molecular motifs to develop novel therapeutic agents. benthamscience.commdpi.com
Key pharmacophoric features of these derivatives generally include:
The 1,3-Oxazole Ring: This five-membered heterocycle acts as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. researchgate.net Its nitrogen and oxygen atoms can participate in hydrogen bonding, and the ring system itself can engage in van der Waals and π-π stacking interactions. irjweb.com
The Carbothioamide Moiety (-CSNH₂): This group is a crucial component for biological activity. The sulfur atom and the amine protons are potent hydrogen bond donors and acceptors. The sulfur atom's higher polarizability compared to its oxygen counterpart in carboxamides often leads to enhanced binding affinity and modified biological activity. researchgate.netresearchgate.net
Substituent Positions: The C2 and C5 positions of the oxazole (B20620) ring, along with the nitrogen atom of the carbothioamide, are key points for substitution. Modifications at these positions allow for the fine-tuning of the molecule's steric, electronic, and lipophilic properties to optimize target engagement and pharmacokinetic profiles. nih.govderpharmachemica.com
Pharmacophore models developed for related heterocyclic compounds often highlight the importance of aromatic rings, hydrophobic features, and hydrogen bond acceptors/donors, which are all present in substituted this compound derivatives. nih.govfrontiersin.org
Impact of Substituent Effects on Biological Activity Profiles
The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold.
Substitutions at the Oxazole Ring System
Modifications at the C2 and C5 positions of the oxazole ring have a profound effect on the biological activity and selectivity of these compounds. The ease of displacing halogens from the oxazole ring follows the order C2 > C4 > C5. derpharmachemica.com
Research on α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH) demonstrated that the C5 substituent substantially influences inhibitor selectivity. nih.gov A strong correlation has been observed between the inhibitor potency and the electronic effects (Hammett σp value) of the C5 substituent, indicating that electron-withdrawing groups can enhance activity. nih.gov For instance, incorporating a weakly acidic C5-carboxylic acid group can render the inhibitors highly selective for FAAH. nih.gov Furthermore, the introduction of aryl groups, particularly a 2-pyridyl substituent, at the C5 position can enhance potency due to the hydrogen-bond accepting capabilities of the heterocyclic nitrogen. nih.gov
Conversely, substitutions at the C2 position can also fine-tune activity. For example, attaching an electron-donating phenyl group at the C2 position has been shown to decrease the reactivity of an adjacent oxazolone (B7731731) ring. derpharmachemica.com In a series of indole-containing oxazoles with antiproliferative properties, the presence of a chlorine atom on the associated indole (B1671886) ring (at position 5) was found to improve both the potency and cancer-cell selectivity of the compounds. researchgate.netresearchgate.net
| Position | Substituent Type | Effect on Biological Activity | Reference |
|---|---|---|---|
| C5 | Aryl groups (e.g., 2-Pyridyl) | Enhances potency via H-bond acceptance. | nih.gov |
| C5 | Carboxylic acid | Increases selectivity for certain enzymes (e.g., FAAH). | nih.gov |
| C2 | Electron-donating groups | Can decrease the reactivity of adjacent functional groups. | derpharmachemica.com |
| Associated Ring (Indole-C5) | Halogen (e.g., Chlorine) | Improves potency and selectivity. | researchgate.netresearchgate.net |
Modifications to the Carbothioamide Moiety
The carbothioamide group is a critical determinant of biological activity. In several studies, the conversion of a carboxamide (-CONH₂) to a carbothioamide (-CSNH₂) has been shown to significantly enhance biological effects, such as antiproliferative activity. researchgate.netresearchgate.net This enhancement is often attributed to the unique properties of the sulfur atom, including its size, polarizability, and ability to form strong hydrogen bonds or coordinate with metal ions in enzyme active sites.
Further studies on related heterocyclic scaffolds, such as pyrazoles, show that N-substitution of the carbothioamide moiety is a viable strategy for modifying activity. researchgate.netrsc.org Attaching various aryl groups to the terminal nitrogen of the carbothioamide can influence binding affinity and specificity through additional hydrophobic or polar interactions.
| Modification | Effect on Biological Activity | Rationale | Reference |
|---|---|---|---|
| Conversion of Carboxamide to Carbothioamide | Enhances antiproliferative activity. | Increased polarizability and altered H-bonding capacity of sulfur vs. oxygen. | researchgate.netresearchgate.net |
| N-Aryl Substitution | Modulates activity and specificity. | Introduces additional sites for hydrophobic or polar interactions. | researchgate.net |
Influence of Linker Regions and Side Chains
For example, in a series of potent antiproliferative agents, the oxazole core was linked to an indole moiety, which was found to be essential for activity. researchgate.netresearchgate.net In another study on α-ketooxazole inhibitors, varying the C2 acyl side chain with different phenethyl groups provided a means to fine-tune both potency and selectivity. nih.gov The nature of the linker itself is also important; one study found that a long, flexible alkyl ether linker was less critical for a binding event, suggesting that more rigid or functionally specific linkers may be preferred for certain targets. researchgate.net
Conformational Analysis and its Correlation with Bioactivity
Studies on bioactive oxazoles have revealed that the planarity of the oxazole ring relative to its substituents can be a critical factor. mdpi.com The conformation of flexible side chains is also crucial. For example, a detailed analysis of a bis-oxazole-containing fragment of the natural product phorboxazole revealed that an attached oxane ring exists in a dynamic equilibrium between two chair conformations, a feature essential to its biological function. researchgate.net In some series of compounds, antibacterial and enzyme inhibitory potency has been directly linked to specific steric properties and conformational preferences. derpharmachemica.com The dihedral angle between the oxazole ring and attached aromatic systems can significantly impact the molecule's ability to fit within the constrained space of a receptor's binding site. irjweb.com
Ligand-Target Interaction Profiling and Binding Site Analysis
Molecular docking and X-ray crystallography studies provide atomic-level insights into how this compound derivatives interact with their biological targets. These studies help to rationalize the observed SAR data.
Docking studies on various oxazole-containing inhibitors have identified key interactions that contribute to binding affinity:
Hydrogen Bonding: The NH groups of the carbothioamide moiety and the nitrogen atom of the oxazole ring are common hydrogen bond donors and acceptors, respectively. These interactions are often with key amino acid residues in the active site, such as aspartate. pensoft.net
Hydrophobic and π-π Interactions: Aryl substituents at the C2 or C5 positions, or on side chains, frequently engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. pensoft.netresearchgate.net
Coordination Bonds: The sulfur atom of the carbothioamide can potentially form coordination bonds with metal ions present in the active sites of metalloenzymes.
For example, molecular docking of pyrazole-carbothioamide derivatives into the human Dihydrofolate Reductase (DHFR) active site revealed multiple hydrogen bonds and hydrophobic interactions are essential for high-affinity binding. researchgate.net Similarly, docking of oxazole derivatives into the cyclooxygenase (COX) enzyme active site helped to explain their inhibitory mechanism. mdpi.com These interaction profiles confirm the importance of the pharmacophoric elements and guide the rational design of new derivatives with improved potency and selectivity.
Computational Approaches in Oxazole 4 Carbothioamide Research
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of oxazole-4-carbothioamide. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are crucial determinants of its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of oxazole (B20620) derivatives. irjweb.comeco-vector.com By employing functionals like B3LYP with various basis sets, researchers can predict optimized geometries, vibrational frequencies, and other molecular properties. irjweb.comresearchgate.net For instance, DFT calculations have been used to determine the planarity of the oxazole ring and its connection to other ring systems, such as benzimidazole, revealing that these rings are often in the same plane. irjweb.com These theoretical calculations are well-established for assessing the structural and spectral characteristics of organic molecules. irjweb.com
The structural parameters of the oxazole ring itself, including bond lengths and angles, have been determined with high precision through computational studies. For example, the geometry of oxazole has been compared to related heterocycles like isoxazole, furan, and 1,3,4-oxadiazole (B1194373). researchgate.net The atoms in the oxazole ring (three carbon, one nitrogen, and one oxygen) are sp2 hybridized and planar. semanticscholar.org This planarity and the presence of unhybridized p orbitals contribute to its aromatic character, although the high electronegativity of the oxygen atom can affect the delocalization of electrons. semanticscholar.org
For oxazole derivatives, the HOMO-LUMO energy gap can be calculated using DFT methods. irjweb.com For one oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating its chemical reactivity. irjweb.com The introduction of different substituents on the oxazole ring can significantly influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. nih.gov For example, studies on pyrazolyl–thiazole derivatives have shown that compounds with strong electron-withdrawing groups exhibit smaller energy gaps, correlating with enhanced reactivity and potential biological activity. rsc.orgrsc.org
Interactive Table: Calculated Quantum Chemical Properties of an Oxazole Derivative
| Parameter | Value |
|---|---|
| E_HOMO | -5.6518 eV |
| E_LUMO | -0.8083 eV |
| Energy Gap (ΔE) | 4.8435 eV |
Data derived from DFT calculations on an oxazole derivative, reflecting its electronic properties and reactivity potential. irjweb.com
Density Functional Theory (DFT) Studies of this compound and its Derivatives
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting how a ligand, such as an this compound derivative, might interact with a biological target.
Molecular docking studies have been instrumental in identifying potential biological targets for oxazole-containing compounds. For instance, derivatives of 1,3,4-oxadiazole, a related heterocycle, have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in cancer therapy. mdpi.com Similarly, pharmacophore probing has been used to identify CYP51 (sterol 14α-demethylase) as a possible drug target for certain hydrazinecarbothioamide derivatives with anti-tubercular activity. researchgate.net Docking studies have also been employed to investigate the binding of oxazole derivatives to targets like cyclooxygenase (COX) enzymes and DNA gyrase. mdpi.com
Once a putative target is identified, molecular docking can predict the specific binding mode and estimate the binding affinity of the ligand. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent inhibitors. For example, docking studies of 1,3,4-oxadiazole derivatives with VEGFR2 revealed specific interactions and binding energies, helping to identify the most promising candidates. mdpi.com In another study, the binding modes of oxazolone (B7731731) carboxamides with acid ceramidase were explored to guide the design of potent inhibitors. nih.gov
The interactions predicted by docking simulations often include hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.orgnih.gov For example, docking of pyrazolyl-thiazole derivatives identified key hydrogen bonding and π-π stacking interactions with biological targets, which correlated with their experimentally observed antimicrobial activities. rsc.org
Identification of Putative Biological Targets
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the exploration of different conformations over time. MD simulations are often used to refine the results of molecular docking and to provide a more realistic picture of the binding event.
Studies have shown that MD simulations can confirm the stability of ligand-protein complexes predicted by docking. eco-vector.commdpi.com For example, MD simulations of 1,3,4-oxadiazole derivatives bound to VEGFR2 were used to confirm the stability of the protein-ligand complex. mdpi.com Similarly, MD simulations have been used to investigate the interactions between small-molecule ligands and the GFRα1 receptor, revealing stable hydrogen bonds and significant hydrophobic interactions. acs.orgacs.org These simulations can also provide insights into the conformational changes that may occur upon ligand binding. The stability of these interactions is often quantified by calculating the root mean square deviation (RMSD) of the complex over the simulation time.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling is a critical step in modern drug discovery, enabling the prediction of a compound's behavior within a biological system before its actual synthesis. mdpi.com This computational assessment helps to filter out candidates that are likely to fail in later stages due to poor pharmacokinetic properties or unacceptable toxicity. pensoft.net For derivatives of this compound, various web-based tools and specialized software are employed to calculate a range of physicochemical and pharmacokinetic parameters.
Research on related heterocyclic structures, such as 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives, demonstrates the application of these methods. nih.govnih.gov Computational tools like SwissADME are used to evaluate properties based on Lipinski's rule of five, which predicts a drug's oral bioavailability. cm-uj.krakow.placs.org These tools analyze parameters such as molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). cm-uj.krakow.pl Studies on similar carboxamide and carbothioamide derivatives have utilized these computational predictions to assess their drug-likeness. ter-arkhiv.rudntb.gov.ua For example, in silico pre-ADMET studies on 1,2,4-triazole (B32235) derivatives, synthesized from carbothioamide precursors, have been used to confirm that the compounds are unlikely to cause central nervous system side effects. pensoft.net
The following interactive table provides a representative example of ADMET parameters predicted for a hypothetical series of this compound derivatives using computational models.
| Compound ID | MW (g/mol)Molecular Weight: Should generally be ≤ 500. | LogPLipophilicity: An indicator of solubility. Should generally be ≤ 5. | H-Bond DonorsNumber of hydrogen bond donors. Should generally be ≤ 5. | H-Bond AcceptorsNumber of hydrogen bond acceptors. Should generally be ≤ 10. | TPSA (Ų)Topological Polar Surface Area: Influences drug transport properties. | GI AbsorptionPredicted gastrointestinal absorption. | BBB PermeantBlood-Brain Barrier Permeability: Indicates potential for CNS effects. |
|---|---|---|---|---|---|---|---|
| OXA-T-01 | 285.35 | 2.8 | 2 | 4 | 95.6 | High | No |
| OXA-T-02 | 320.41 | 3.5 | 1 | 5 | 102.1 | High | No |
| OXA-T-03 | 355.47 | 4.1 | 2 | 5 | 105.3 | High | No |
| OXA-T-04 | 390.53 | 4.8 | 1 | 6 | 110.7 | Low | No |
A crucial aspect of ADMET profiling is predicting a compound's metabolic fate. researchgate.net The cytochrome P450 (CYP) family of enzymes is central to the phase I metabolism of most drugs. nih.gov Computational models are vital for predicting potential drug-drug interactions caused by the inhibition or induction of these enzymes. nih.gov
For oxazole-containing compounds, computational methods can predict which CYP isoforms are likely to metabolize the molecule. This is often achieved through ligand-based approaches, like Quantitative Structure-Activity Relationship (QSAR) models, or structure-based methods, such as molecular docking. nih.gov Molecular docking studies can simulate the binding of an this compound derivative into the active site of a specific CYP enzyme (e.g., CYP3A4, CYP2D6, CYP2C9). nih.govnih.gov These simulations help to identify key interactions and estimate the binding affinity, which correlates with the potential for inhibition. nih.gov For instance, the introduction of certain chemical groups, like a cyano group, can be computationally modeled to assess its effect on reducing oxidative metabolism by CYP enzymes, thereby enhancing the compound's metabolic stability. Research on 1,3,4-oxadiazole derivatives has shown that in vitro tests for metabolic stability in the presence of human liver microsomes can be correlated with computational findings. researchgate.net
Computational modeling extends to the estimation of key pharmacokinetic (PK) parameters that describe the compound's journey through the body. These models can provide early estimates of absorption rates, bioavailability, volume of distribution, and clearance, guiding lead optimization.
Software platforms like ADMETlab 2.0 and SwissADME are frequently used to calculate these parameters for novel compounds, including derivatives of oxazole and related heterocycles. mdpi.comcm-uj.krakow.pl These programs use large datasets of known drugs to build predictive models based on a compound's structure. For example, parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are qualitatively predicted. cm-uj.krakow.pl More quantitative predictions can also be made, such as the skin permeability coefficient (log Kp) and the potential to be a substrate or non-substrate for key proteins like P-glycoprotein (P-gp), which affects drug distribution and elimination.
The following table shows hypothetical pharmacokinetic parameters for a set of this compound derivatives, as would be generated by such predictive software.
| Compound ID | P-gp SubstratePrediction of whether the compound is a substrate for the P-glycoprotein transporter. | CYP1A2 InhibitorPredicted inhibitory activity against Cytochrome P450 1A2. | CYP2C9 InhibitorPredicted inhibitory activity against Cytochrome P450 2C9. | CYP2D6 InhibitorPredicted inhibitory activity against Cytochrome P450 2D6. | CYP3A4 InhibitorPredicted inhibitory activity against Cytochrome P450 3A4. | Human Intestinal Absorption (%)Predicted percentage of absorption from the human intestine. |
|---|---|---|---|---|---|---|
| OXA-T-01 | No | No | Yes | No | Yes | 92.5% |
| OXA-T-02 | No | No | No | No | No | 94.1% |
| OXA-T-03 | Yes | No | Yes | Yes | Yes | 88.7% |
| OXA-T-04 | No | Yes | Yes | Yes | Yes | 75.4% |
Predictive Models for Metabolic Stability and Cytochrome P450 Interaction
De Novo Design and Virtual Screening of this compound Libraries
Beyond predicting the properties of existing molecules, computational chemistry enables the design of entirely new ones. De novo design and virtual screening are powerful techniques for exploring a vast chemical space to identify novel and potent this compound derivatives. mdpi.com
Virtual screening involves the use of computational methods to screen large libraries of compounds against a specific biological target. nih.gov This can be done through ligand-based methods, which use information from known active molecules to find others with similar properties, or structure-based methods, which dock candidate molecules into the 3D structure of a target protein. mdpi.comnih.gov For instance, in the development of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives, an in silico fragment-based drug design (FBDD) approach was successfully used. nih.gov
De novo design algorithms, on the other hand, build new molecules piece by piece within the constraints of a target's binding site. This allows for the creation of unique scaffolds tailored for optimal interaction with the target. Pharmacophore modeling is a key aspect of this process, identifying the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. mdpi.com This pharmacophore can then be used as a template to search databases or to guide the construction of new this compound derivatives. mdpi.com These computational design strategies significantly streamline the drug discovery process, prioritizing the synthesis of compounds with the highest probability of success. researchgate.net
Therapeutic and Industrial Applications of Oxazole 4 Carbothioamide Derivatives
Development of Novel Pharmaceutical Agents and Drug Candidates
The oxazole (B20620) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically used drugs. tandfonline.comsemanticscholar.org Consequently, derivatives of oxazole-4-carbothioamide are actively investigated for the development of new therapeutic agents. chemimpex.comthepharmajournal.com The versatility of the oxazole ring allows it to serve as a building block in the synthesis of pharmaceuticals targeting a wide array of diseases, including inflammatory conditions and microbial infections. chemimpex.comthepharmajournal.com Research has demonstrated that these compounds can be synthesized and modified to create libraries of potential drug candidates with diverse pharmacological profiles. researchgate.netpensoft.net The development of novel 2-aryl-oxazole-4-carboxamide analogs, for instance, has led to the identification of potent inducers of apoptosis in cancer cells, highlighting the therapeutic potential of this structural class. aacrjournals.org
The journey of drug discovery often begins with the identification of a "hit" compound from large-scale screening, which is then developed into a "lead" compound. danaher.comupmbiomedicals.com A lead compound is a chemical entity that demonstrates the desired biological activity and serves as the starting point for chemical modifications to improve its therapeutic properties. ijpsjournal.comslideshare.net Oxazole derivatives are frequently identified as promising lead compounds. tandfonline.comsemanticscholar.org
The process of lead optimization involves iteratively modifying the chemical structure of the lead to enhance key characteristics such as potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET). danaher.combiobide.com Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide these modifications. danaher.comnih.gov For example, in the optimization of non-nucleoside reverse transcriptase inhibitors (NNRTIs), free-energy perturbation (FEP) calculations guided the replacement of a thiophene (B33073) ring with a 2,5-disubstituted-oxazole, which was predicted and confirmed to be more active. nih.gov Similarly, the optimization of 2-aryl-oxazole-4-carboxamide analogs involved creating numerous derivatives to improve potency, leading to a preclinical lead candidate with significant activity in colon and prostate tumor models. aacrjournals.org This iterative process of synthesis and biological testing is crucial for transforming a promising lead into a viable drug candidate. upmbiomedicals.comedelris.com
A significant challenge in modern medicine is the emergence of drug resistance in cancer and infectious diseases. nih.govacs.org Developing agents that can overcome these resistance mechanisms is a critical goal for pharmaceutical research. Oxazole derivatives have shown promise in this area. aacrjournals.orgnih.gov Defects in the apoptotic pathways of cancer cells often lead to resistance to chemotherapy. aacrjournals.org Researchers have identified 2-aryl-oxazole-4-carboxamide analogs that potently induce apoptosis, demonstrating activity in both drug-resistant and drug-sensitive tumor cell lines. aacrjournals.org
In non-small cell lung cancer (NSCLC), resistance to tyrosine kinase inhibitors (TKIs) can occur. A strategy to overcome this involves developing agents that induce the degradation of key oncoproteins. nih.gov A series of 1,2,4-oxadiazole (B8745197) derivatives, structurally related to oxazoles, were developed to facilitate the simultaneous degradation of the proteins EGFR and c-Met, both of which are implicated in tumor progression and resistance. nih.gov One optimized compound from this series showed effectiveness in suppressing the growth of gefitinib-resistant tumors. nih.gov Furthermore, novel telmisartan (B1682998) derivatives, which are chemosensitizers, have been developed to target therapy-resistant cancer stem cells by overcoming mechanisms like increased drug transporter activity. nih.gov These findings indicate that oxazole-based scaffolds can be engineered to create compounds that effectively combat drug resistance.
Lead Compound Identification and Optimization in Drug Discovery
Potential in Agrochemical and Pest Control Strategies
Beyond pharmaceuticals, the oxazole scaffold is a valuable component in the development of modern agrochemicals. chemimpex.comthepharmajournal.comderpharmachemica.com The long-term use of traditional pesticides has led to environmental concerns and increased resistance in pathogens, necessitating the discovery of new agents with novel mechanisms of action. mdpi.com Oxazole derivatives have been successfully developed into fungicides, insecticides, and herbicides. thepharmajournal.commdpi.comacs.org
For instance, a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were designed and synthesized as succinate (B1194679) dehydrogenase inhibitors (SDHi), a well-known target for fungicides. acs.org Several of these compounds exhibited significant fungicidal activity against various plant pathogens. acs.org In another study, novel α-santonin-based oxazole derivatives were synthesized and evaluated for insecticidal activity against common pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). nih.gov Some of these derivatives showed mortality rates significantly higher than the natural insecticide rotenone. nih.gov The herbicidal potential has also been explored, with certain oxazole-2-carboxamides showing excellent activity against a broad range of weeds at lower application rates than previously reported compounds. google.com These studies underscore the importance of the oxazole framework in creating effective and potentially safer crop protection products. chemimpex.commdpi.com
Contributions to Material Science and Advanced Functional Materials
The unique chemical and photophysical properties of oxazole derivatives make them attractive for applications in material science. chemimpex.comderpharmachemica.comevitachem.com These compounds are explored for their potential in creating novel polymers and advanced functional materials. chemimpex.com For example, their structural characteristics are being investigated for use in materials with enhanced thermal and chemical stability. chemimpex.com
Oxazole derivatives are also utilized in the development of materials with specific optical properties. derpharmachemica.comresearchgate.net They can be incorporated into electrophotographic photoreceptors and non-linear optical materials. derpharmachemica.com Schiff base complexes derived from oxazoles can be integrated into polymers to create new functional materials with applications in optoelectronics. researchgate.net The synthesis of a new Schiff base sensor derived from 5-(thiophene-2-yl)oxazole demonstrates its use as a fluorescent chemosensor for detecting specific metal ions, highlighting its potential in environmental monitoring and the creation of smart materials. researchgate.net
Role in Chemical Probe Development for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, such as cellular processes or the function of specific proteins. evitachem.com Oxazole derivatives, due to their ability to interact with biological targets, are valuable tools in this field. tandfonline.comevitachem.com Their structures can be modified to create tool compounds for use in biochemical assays. evitachem.com For example, a new Schiff base sensor derived from an oxazole core was developed as a fluorescent probe to sequentially detect indium and ferric ions, demonstrating the scaffold's utility in creating highly specific molecular sensors. researchgate.net Such probes are essential for understanding complex biological pathways and for the initial stages of drug discovery, where they can help validate new drug targets.
Advanced Characterization Techniques and Spectroscopic Analysis in Oxazole 4 Carbothioamide Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of oxazole-4-carbothioamide derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.
In studies of related oxazole (B20620) structures, ¹H NMR is instrumental in identifying the protons of the oxazole ring and any substituents. For instance, the chemical shifts (δ) of aromatic protons typically appear in the range of 6.5-8.3 ppm. rdd.edu.iq Specific signals corresponding to protons on the oxazole ring itself can be pinpointed, and their coupling patterns can help to confirm their relative positions.
¹³C NMR complements the proton data by providing information on the carbon skeleton. The carbon atoms of the oxazole ring and the carbothioamide group will have characteristic chemical shifts. For example, carbonyl carbons in similar heterocyclic systems are known to resonate at distinct downfield shifts. rdd.edu.iq
Dynamic NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY), can be employed to study the conformational dynamics of these molecules. mdpi.com These techniques can reveal through-space interactions between protons, which is crucial for determining the three-dimensional structure and identifying the presence of different conformational isomers (rotamers) in solution. mdpi.comnih.gov For example, NOESY experiments have been used to confirm the relative stereochemistry of substituents on related oxazolo[3,4-a]pyrazine derivatives by observing the enhancement of signals between protons that are in close spatial proximity. nih.gov
Table 1: Representative NMR Data for Related Heterocyclic Compounds
| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) | Assignment |
| Phenylpropiolamide Derivative | ¹H | 10.45 | s | N1-H |
| Phenylpropiolamide Derivative | ¹H | 9.16 | s | CONH |
| Phenylpropiolamide Derivative | ¹H | 7.45-7.62 | m | Harom |
| Phenylpropiolamide Derivative | ¹³C | 160.0 | - | CON |
| Phenylpropiolamide Derivative | ¹³C | 152.7 | - | C6 |
| Phenylpropiolamide Derivative | ¹³C | 120.0-132.0 | - | Carom |
Note: Data extracted from studies on related amide-containing heterocyclic systems. mdpi.com The specific shifts for this compound may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula for 1,3-oxazole-4-carbothioamide is C₄H₄N₂OS, with an average molecular weight of 128.15 g/mol and a monoisotopic mass of 128.004434 g/mol . bldpharm.comepa.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound with a high degree of confidence. This is achieved by comparing the experimentally determined mass to the calculated exact mass of the proposed formula.
In addition to providing the molecular weight, mass spectrometry can also offer structural information through the analysis of fragmentation patterns. slideshare.net When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The pattern of these fragments can serve as a "fingerprint" for the molecule, helping to confirm the presence of specific structural motifs, such as the oxazole ring and the carbothioamide group. In organometallic compounds, fragmentation often occurs in a predictable manner, with the charge being retained by the metal-containing species. uvic.ca While this compound is not an organometallic compound, the principles of fragmentation analysis still apply, providing valuable structural clues.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. fiveable.memvpsvktcollege.ac.in By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. savemyexams.com
For this compound, key functional groups that can be identified using IR spectroscopy include the N-H bonds of the thioamide, the C=N and C-O bonds within the oxazole ring, and the C=S bond of the carbothioamide group.
The IR spectrum can be divided into two main regions: the functional group region (typically 4000-1300 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). mvpsvktcollege.ac.insavemyexams.com The functional group region is where the characteristic stretching vibrations for most functional groups appear. libretexts.org For example, N-H stretching vibrations are typically observed in the range of 3100-3500 cm⁻¹. mvpsvktcollege.ac.in The fingerprint region contains a complex pattern of absorptions that are unique to the molecule as a whole and can be used for definitive identification by comparison with a known standard. savemyexams.com
Table 2: Expected IR Absorption Ranges for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Thioamide | N-H stretch | 3100 - 3500 |
| Aromatic C-H | C-H stretch | ~3000 - 3100 |
| Thioamide | C=S stretch | ~1050 - 1250 |
| Oxazole Ring | C=N stretch | ~1610 - 1680 |
| Oxazole Ring | C-O stretch | ~1000 - 1300 |
Note: These are general ranges and the exact positions of the absorption bands for this compound may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This method involves diffracting a beam of X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined.
For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation in the solid state and for identifying any intermolecular interactions, such as hydrogen bonding, that may be present in the crystal lattice. researchgate.net In cases where obtaining a single crystal is challenging, powder X-ray diffraction (XRD) can be used, sometimes in conjunction with other techniques like solid-state NMR and computational methods, to determine the crystal structure. rsc.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. chromatographyonline.com In HPLC, the sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. researchgate.net A detector, often a UV-Vis spectrophotometer, is used to monitor the eluting components, and the purity of the sample can be determined by the relative area of the peak corresponding to the desired compound. chromatographyonline.com
Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique that is often used for monitoring the progress of a reaction and for preliminary purity checks. researchgate.net It operates on the same principles of separation as HPLC but uses a thin layer of adsorbent on a flat plate as the stationary phase. researchgate.net
Gas Chromatography (GC) can also be employed, particularly for volatile compounds. In GC, the sample is vaporized and separated in a gaseous mobile phase. researchgate.net
These chromatographic methods are crucial for ensuring that the sample of this compound is of high purity, which is a prerequisite for reliable biological testing and further chemical studies.
Challenges and Future Perspectives in Oxazole 4 Carbothioamide Research
Overcoming Synthetic Hurdles and Enhancing Reaction Efficiency
Key challenges in the synthesis of oxazole-4-carbothioamide and its derivatives include:
Harsh Reaction Conditions: The use of strong bases, high temperatures, and toxic solvents is common in some synthetic protocols. nih.gov
Limited Substrate Scope: Some methods are not broadly applicable to a wide range of starting materials, restricting the diversity of the synthesized compounds. nih.gov
Formation of Side Products: Undesired side reactions can complicate purification processes and reduce the yield of the target compound. beilstein-journals.org
To address these issues, researchers are exploring various strategies to enhance reaction efficiency. Recent advancements focus on the development of one-pot synthesis, the use of milder and more environmentally friendly reagents, and the application of novel catalytic systems. tandfonline.com For instance, the use of copper-catalyzed reactions has shown promise in improving the efficiency of oxazole (B20620) synthesis. organic-chemistry.org Additionally, flow chemistry techniques are being investigated as a means to achieve rapid and scalable production of oxazolines, which are precursors to oxazoles. rsc.org The development of methods that allow for the direct transformation of readily available starting materials like carboxylic acids into oxazoles is a significant step forward in improving synthetic efficiency. nih.govnih.gov
Addressing Biological Target Selectivity and Off-Target Effects
A critical aspect of drug development is ensuring that a therapeutic agent interacts specifically with its intended biological target while minimizing interactions with other molecules in the body, which can lead to unwanted side effects. For this compound derivatives, achieving high target selectivity is a key focus of ongoing research.
The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity and selectivity of these compounds. d-nb.info For example, specific substitutions at the C2 and C4 positions of the oxazole moiety have been shown to be fundamental for certain biological activities. derpharmachemica.com
Researchers employ various strategies to improve target selectivity:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of this compound derivatives and evaluating their biological activity, researchers can identify the key structural features responsible for target binding and selectivity. nih.gov
Computational Modeling: Molecular docking and other computational techniques are used to predict how different derivatives will interact with their biological targets, helping to guide the design of more selective compounds. vietnamjournal.ru
Kinase Screening: For compounds targeting kinases, comprehensive screening against a panel of different kinases can identify potential off-target interactions. nih.gov
Addressing off-target effects is equally important. These unintended interactions can lead to adverse drug reactions. By optimizing the chemical structure to enhance binding affinity for the desired target and reduce affinity for off-target molecules, the therapeutic window of these compounds can be improved. For instance, some oxadiazole derivatives have been shown to have a favorable selectivity profile with inhibitory activity against only a few off-target kinases. tandfonline.com
Development of Sustainable and Scalable Production Methods
The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including the need for cost-effective, safe, and environmentally friendly processes. For this compound and its derivatives, developing sustainable and scalable production methods is crucial for their potential therapeutic applications.
Current research in this area focuses on several key aspects:
Green Chemistry Principles: Efforts are being made to incorporate green chemistry principles into the synthesis of oxazoles. This includes the use of less hazardous solvents, reducing waste generation, and employing catalysts that can be recycled and reused. nanomaterchem.com The use of sonochemistry, for example, offers a greener alternative to traditional heating methods, often leading to higher yields and shorter reaction times. acs.org
Flow Chemistry: Continuous flow manufacturing offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for easier scale-up. rsc.org A rapid flow synthesis of oxazolines and their subsequent oxidation to oxazoles has been reported, demonstrating the potential of this technology for efficient production. rsc.org
Catalyst Development: The development of highly efficient and reusable catalysts is a key area of research. For example, palladium complexes immobilized on magnetic nanoparticles have been used for the synthesis of oxazoles, allowing for easy separation and reuse of the catalyst. nanomaterchem.com
A recent development in the scalable synthesis of oxazoles involves a method using a triflylpyridinium reagent, which allows for the direct conversion of carboxylic acids to oxazoles and features the advantageous recovery and reuse of the base. nih.govnih.gov Such innovations are critical for making the production of oxazole-containing compounds more economically viable and environmentally sustainable.
Exploration of Novel Therapeutic Areas and Application Domains
While oxazole derivatives have been investigated for a range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents, the exploration of new therapeutic applications for this compound and its analogues is an active area of research. d-nb.infomdpi.com
Recent studies have highlighted the potential of oxazole-containing compounds in several novel therapeutic areas:
Neurodegenerative Diseases: Some oxazole derivatives are being investigated as potential treatments for neurodegenerative disorders. For instance, certain oxazole-4-carboxamides have been developed as inhibitors of glycogen (B147801) synthase kinase 3 (GSK-3), an enzyme implicated in diseases like Alzheimer's. nih.gov
Antiviral Activity: The oxazole scaffold is being explored for its potential in developing new antiviral drugs. mdpi.com
Immunomodulation: Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have shown immunoregulatory properties, suggesting their potential use in treating autoimmune diseases or as vaccine adjuvants. mdpi.com
Enzyme Inhibition: Oxazole derivatives are being designed as inhibitors for various enzymes. For example, novel oxazolone (B7731731) carboxamides have been identified as potent inhibitors of acid ceramidase. nih.gov Furthermore, some oxazole-based oxadiazole derivatives have shown inhibitory activity against leukemia cell lines. mdpi.com
The versatility of the oxazole ring allows for a wide range of chemical modifications, making it a valuable scaffold for the discovery of new therapeutic agents. The development of new amino acid-like building blocks based on the 1,2-oxazole structure further expands the potential applications of these compounds in drug discovery. beilstein-journals.org
Integration of Artificial Intelligence and Machine Learning in this compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. ucl.ac.ukmdpi.com These powerful computational tools can accelerate the process of identifying and optimizing new drug candidates, including those based on the this compound scaffold.
AI and ML can be applied at various stages of the drug discovery pipeline:
Target Identification and Validation: AI algorithms can analyze vast amounts of biological data to identify and validate new drug targets. nih.gov
Hit Identification and Lead Optimization: Machine learning models can be trained to predict the biological activity and properties of virtual compounds, enabling the rapid screening of large chemical libraries to identify promising hits. acs.org This can significantly reduce the time and cost associated with high-throughput screening. ucl.ac.uk
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com
ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug development process. nih.gov
For this compound research, AI and ML can be used to:
Design novel derivatives with improved potency and selectivity.
Predict off-target effects and potential toxicity.
Optimize pharmacokinetic properties for better drug-like characteristics.
Analyze structure-activity relationships to guide further chemical modifications. researchgate.net
Q & A
Q. What are the standard synthetic routes for Oxazole-4-carbothioamide, and how can reaction conditions be optimized?
this compound is typically synthesized via condensation reactions involving thioamide precursors and oxazole derivatives. For example, in the synthesis of pyrimidine derivatives, this compound reacts with 2-(ethoxy(phenyl)methylene)malononitrile under reflux conditions in a polar aprotic solvent (e.g., DMF) to yield target compounds . Optimization involves adjusting stoichiometry, reaction time, and temperature, monitored by TLC or HPLC. Purification often employs column chromatography with gradients of ethyl acetate and hexane.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substitution patterns .
- Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation.
- X-ray crystallography for resolving crystal structures and verifying stereochemistry .
- HPLC (with UV/Vis detection) for purity assessment (>95% required for biological assays) .
Q. What safety protocols are essential when handling this compound in the lab?
Based on its structural analogs (e.g., 4-Oxazolecarboxaldehyde), this compound likely requires:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation .
- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., antiviral vs. anticancer effects) may arise from assay variability or structural modifications. To address this:
- Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel for cancer studies) .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the oxazole ring) across studies .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple sources .
Q. What computational methods predict the binding affinity of this compound derivatives to therapeutic targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 15-prostaglandin dehydrogenase (e.g., PDB ID: 6V82) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions .
- QSAR models : Train regression models on datasets with descriptors like logP, polar surface area, and H-bond donors .
Q. How can researchers design this compound analogs with enhanced metabolic stability?
Strategies include:
- Bioisosteric replacement : Substitute the thioamide group with a carbamate or urea moiety to reduce susceptibility to hepatic enzymes .
- Ring hybridization : Fuse the oxazole ring with a pyridine or quinazoline scaffold to improve pharmacokinetic properties .
- Pro-drug approaches : Introduce ester or phosphate groups for targeted release in specific tissues .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or THF | Higher polarity improves solubility |
| Temperature | 80–100°C | Avoids decomposition |
| Catalyst | Piperidine (5 mol%) | Accelerates condensation |
Q. Table 2. Common Bioactivity Assays for this compound
| Assay Type | Target | Protocol Highlights |
|---|---|---|
| Anticancer | MCF-7 cells (IC₅₀) | 72-h exposure, MTT endpoint |
| Antiviral | Influenza A (H1N1) | Plaque reduction assay |
| Enzyme Inhibition | COX-2 | Fluorescence-based kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
